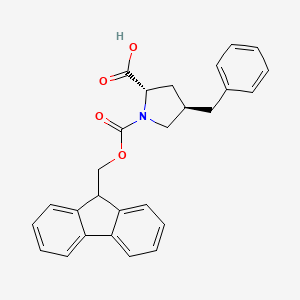

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid

Descripción general

Descripción

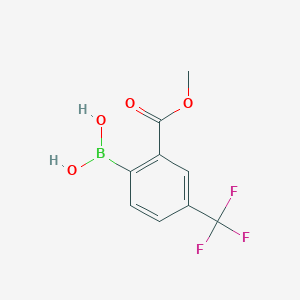

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid, also known as Fmoc-Bz-Pro-OH, is a derivative of proline, an essential amino acid . This compound is widely used in the field of peptide synthesis due to its unique properties . It is used to introduce the proline amino acid into a peptide chain . It has several applications in scientific experiments, including peptide synthesis, protein synthesis, and drug discovery .

Synthesis Analysis

Fmoc solid-phase peptide synthesis (SPPS) is the method of choice for peptide synthesis . Very high-quality Fmoc building blocks are available at low cost because of the economies of scale arising from current multiton production of therapeutic peptides by Fmoc SPPS . Many modified derivatives are commercially available as Fmoc building blocks, making synthetic access to a broad range of peptide derivatives straightforward .Molecular Structure Analysis

The molecular formula of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid is C27H25NO4 . Its molecular weight is 427.5 g/mol .Chemical Reactions Analysis

Fmoc SPPS is easy to automate because there is no need for corrosive TFA in the synthetic cycles and because deprotection releases a fluorene group with strong UV absorption properties that gave a useful indicator of synthesis success . In contrast, Fmoc SPPS provided an orthogonal combination of temporary and permanent protecting groups .Physical And Chemical Properties Analysis

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid has a molecular weight of 427.5 g/mol . Its exact mass is 427.17835828 g/mol and its monoisotopic mass is also 427.17835828 g/mol . The compound has a complexity of 653 .Aplicaciones Científicas De Investigación

Application in Nonlinear Optical (NLO) Oligomers Synthesis

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid plays a significant role in the synthesis of nonlinear optical (NLO) oligomers. Huang et al. (2000) described the use of the Fmoc group in protecting the amino carboxylic acid monomer, which is integral in preparing NLO chromophores. This method involves a convergent synthesis where the Fmoc group is utilized for selective deprotection during the synthesis process, leading to the development of protected dimers and tetramers essential for NLO applications (Huang, Zhang, Dalton, & Weber, 2000).

In Synthesis of Proline-Glutamic Acid Chimeras

Maity et al. (2012) demonstrated the use of Fmoc-protected pyrrolidine carboxylate in the synthesis of cis- and trans-3-substituted proline-glutamic acid chimeras. This methodology is crucial in peptide synthesis, where Fmoc protection is employed for effective manipulation of functionality and protecting groups. The study highlights the versatility of Fmoc protection in synthesizing complex peptide structures (Maity, Saha, Gerling, Lentz, & Koksch, 2012).

In Preparation of Protected Methyl Esters

Temperini et al. (2020) explored the synthesis of orthogonally protected methyl esters of non-proteinogenic amino acids using Fmoc protection. The study demonstrates the utility of Fmoc in pairing with other protecting groups like p-toluensulfonyl for synthesizing complex amino acid structures. This research shows the critical role of Fmoc protection in the development of unique amino acid derivatives (Temperini, Aiello, Mazzotti, Athanassopoulos, De Luca, & Siciliano, 2020).

In Protection of Hydroxy-Groups

Gioeli and Chattopadhyaya (1982) highlighted the application of the Fmoc group in protecting hydroxy-groups during the synthesis of biomolecules. This study illustrates the effectiveness of Fmoc in conjunction with other protecting groups and its selective removal, which is vital in complex organic syntheses (Gioeli & Chattopadhyaya, 1982).

In Solid-Phase Peptide Synthesis

Hsieh, Wu, and Chen (1998) utilized Fmoc protection in the solid-phase synthesis of peptide alcohols, demonstrating its effectiveness in linking amino alcohols and amine resin. This application is critical for the synthesis of biologically significant peptides, such as Octreotide (Hsieh, Wu, & Chen, 1998).

Direcciones Futuras

The future directions of Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid are likely to be influenced by the ongoing research and developments in the field of peptide synthesis. Given its wide applications in scientific experiments, including peptide synthesis, protein synthesis, and drug discovery, it is expected to continue to play a significant role in these areas .

Propiedades

IUPAC Name |

(2S,4R)-4-benzyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)27(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TURIFBDQLJNYAM-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-(2S,4R)-4-benzyl-pyrrolidine-2-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[5-Fluoro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390701.png)

![3-[5-Chloro-2-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390709.png)